molecular formula C10H16O B14643477 4,4-Dimethylbicyclo[3.2.1]octan-2-one CAS No. 52556-90-8

4,4-Dimethylbicyclo[3.2.1]octan-2-one

Cat. No.: B14643477
CAS No.: 52556-90-8
M. Wt: 152.23 g/mol
InChI Key: CUHBLBRSGYCTMT-UHFFFAOYSA-N
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Description

4,4-Dimethylbicyclo[321]octan-2-one is a bicyclic ketone compound with a unique structure that includes two methyl groups attached to the fourth carbon of the bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves the reaction of (4R,5R)-1-acetoxy-4-(1,2-epoxy-1-methyl-ethyl)-5-methylcyclohex-1-ene with boron trifluoride etherate (BF3·Et2O). This reaction provides the desired compound in one chemical operation . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with high yields and interesting stereochemical control .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylbicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the ketone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4,4-Dimethylbicyclo[3.2.1]octan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethylbicyclo[3.2.1]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in the synthesis of more complex compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylbicyclo[3.2.1]octan-2-one is unique due to the presence of the ketone group at the second carbon and the two methyl groups at the fourth carbon. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and materials science.

Properties

CAS No.

52556-90-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,4-dimethylbicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C10H16O/c1-10(2)6-9(11)7-3-4-8(10)5-7/h7-8H,3-6H2,1-2H3

InChI Key

CUHBLBRSGYCTMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2CCC1C2)C

Origin of Product

United States

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